2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid with ethyl chloroacetate in the presence of a base to form the ester intermediate. This intermediate is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization with 2-chloro-3-pyridinecarboxaldehyde to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of automated synthesis processes to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-hydroxy-2-quinolones
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
Uniqueness
What sets 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
2108576-20-9 |
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Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-11-8-12(22)13(9-18-11)24-10-16(23)17-6-5-15-20-19-14-4-2-3-7-21(14)15/h2-4,7-9H,5-6,10H2,1H3,(H,17,23)(H,18,22) |
InChI Key |
YTGBQCXZWHUNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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